An In-depth Technical Guide to the Chemical Properties of Sodium Propane-1-sulfonate Hydrate
An In-depth Technical Guide to the Chemical Properties of Sodium Propane-1-sulfonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Propane-1-sulfonate Hydrate is an organosulfur compound with diverse applications in research and industry. As a member of the alkyl sulfonate family, its chemical behavior is characterized by the presence of a polar sulfonate group and a nonpolar propyl chain. This document provides a comprehensive overview of its chemical properties, supported by experimental methodologies and data, to serve as a technical resource for professionals in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
Sodium Propane-1-sulfonate Hydrate is the hydrated sodium salt of propane-1-sulfonic acid. It typically exists as a white to off-white crystalline solid. The presence of water molecules within its crystalline structure is a key characteristic of the hydrate form.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | Sodium Propane-1-sulfonate Hydrate | N/A |
| Synonyms | 1-Propanesulfonic acid sodium salt monohydrate | |
| CAS Number | 304672-01-3 | [1] |
| Molecular Formula | C₃H₇NaO₃S · xH₂O (commonly monohydrate, C₃H₉NaO₄S) | [1] |
| Molecular Weight | 164.16 g/mol (for monohydrate) | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | ~250 °C (decomposes) |
Solubility and Acidity
The amphiphilic nature of Sodium Propane-1-sulfonate, possessing both a hydrophilic sulfonate group and a hydrophobic alkyl chain, governs its solubility characteristics.
Solubility
Sodium Propane-1-sulfonate Hydrate is highly soluble in water due to the polarity of the sulfonate group.[4][5] Its solubility in various organic solvents is generally lower and depends on the polarity of the solvent. While specific quantitative data is sparse, alkyl sulfonates can exhibit some solubility in polar organic solvents.
Table 2: Solubility Profile
| Solvent | Solubility | Notes | Source(s) |
| Water | Highly soluble | The sulfonate group interacts favorably with polar water molecules. | [4][5] |
| Organic Solvents | Varies | Generally less soluble than in water; solubility depends on solvent polarity. | [5] |
Acidity (pKa)
The acidity of the sulfonate group is a key chemical property. Propane-1-sulfonic acid, the conjugate acid of the sulfonate, is a strong acid. The predicted pKa of propane-1-sulfonic acid is approximately -2.6, indicating that Sodium Propane-1-sulfonate is the salt of a strong acid and will not exhibit significant basic properties in solution.
Reactivity and Stability
Sodium Propane-1-sulfonate Hydrate is a stable compound under normal laboratory conditions.[1] Its reactivity is primarily centered around the sulfonate group and the alkyl chain.
Stability
The compound is resistant to hydrolysis in both acidic and alkaline environments.[4] The hydrate form may lose its water of hydration upon heating.
Reactivity of the Sulfonate Group
The propane-1-sulfonate anion is a good leaving group in nucleophilic substitution and elimination reactions, a characteristic shared with other alkyl sulfonates. This property makes it a useful intermediate in organic synthesis. The strong electron-withdrawing nature of the sulfonate group deactivates the adjacent alkyl chain towards certain reactions.
Surfactant Properties
As an anionic surfactant, Sodium Propane-1-sulfonate reduces the surface tension of water.[6][7] This property is fundamental to its applications in detergents, as emulsifiers, and as wetting agents.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of Sodium Propane-1-sulfonate Hydrate.
Table 3: Spectroscopic Data
| Technique | Key Features and Expected Peaks | Source(s) |
| FT-IR | Strong asymmetric S=O stretch (~1350 cm⁻¹), strong symmetric S=O stretch (~1175 cm⁻¹), and S-O stretch bands (1000-750 cm⁻¹). The presence of water of hydration may be indicated by a broad O-H stretch around 3500 cm⁻¹. | [8][9][10][11] |
| ¹H NMR | Signals corresponding to the propyl group protons. The chemical shifts would be influenced by the electron-withdrawing sulfonate group. A typical spectrum would show a triplet for the methyl protons, a multiplet for the central methylene protons, and another multiplet for the methylene protons adjacent to the sulfonate group. | [12][13] |
| ¹³C NMR | Three distinct signals for the three carbon atoms of the propyl chain, with the carbon attached to the sulfonate group being the most downfield. |
Experimental Protocols
Determination of Water of Hydration
This gravimetric method determines the percentage of water in the hydrate by heating to a constant mass.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. rosewachem.com [rosewachem.com]
- 3. labproinc.com [labproinc.com]
- 4. Sodium Alkyl Naphthalene Sulfonate Anionic Surfactants - INTERSURFCHEM [polymerchem.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. SODIUM ALKANE SULFONATE - Ataman Kimya [atamanchemical.com]
- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 9. actachemscand.org [actachemscand.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Sodium 1-propanesulfonate(14533-63-2) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
